7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a substituted 1-benzofuran-2-carboxylic acid derivative. While its specific source in nature has not been extensively discussed in the provided literature, several studies utilize it as a key intermediate in the synthesis of various compounds with potential biological activities. These activities include insecticidal properties [], antimicrobial properties [], and serving as ligands for cannabinoid receptors [].
The synthesis of 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps starting from simpler precursors. One common method includes the dimethylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate, followed by various substitution reactions to introduce the methoxy and carboxylic acid groups .
The molecular structure of 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid features a benzofuran core with specific substituents that influence its chemical properties and biological activity. The structural representation can be described using the SMILES notation: CC1=C(OC2=C1C=CC=C2OC)C(=O)O
.
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions often require specific catalysts or conditions, such as acidic or basic environments, to promote reactivity and selectivity .
The mechanism of action for compounds like 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid often involves interactions with biological targets at the molecular level. These may include:
Research indicates that derivatives of benzofuran compounds exhibit varied biological activities, including anti-inflammatory and anticancer properties .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific uses:
This compound represents a significant interest within organic chemistry and pharmacology due to its unique structure and potential applications in drug development .
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 33157-07-2